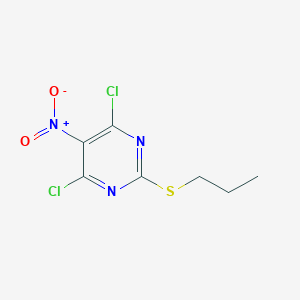

4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,6-dichloro-5-nitro-2-propylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N3O2S/c1-2-3-15-7-10-5(8)4(12(13)14)6(9)11-7/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDEDQHVHVPJFAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624098 | |

| Record name | 4,6-Dichloro-5-nitro-2-(propylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145783-14-8 | |

| Record name | 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145783-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145783148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Dichloro-5-nitro-2-(propylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine: A Technical Guide for Pharmaceutical Development

Introduction

4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine, a key organic intermediate, is of significant interest to the pharmaceutical industry. Its highly functionalized pyrimidine core serves as a versatile scaffold for the synthesis of a variety of active pharmaceutical ingredients (APIs). Most notably, it is a critical precursor in the manufacturing of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events in patients with acute coronary syndrome.[1][2][3] The strategic placement of chloro, nitro, and propylthio groups on the pyrimidine ring provides multiple reactive sites for further chemical transformations, making it a valuable building block in medicinal chemistry.[4][5]

This technical guide provides an in-depth exploration of the prevalent synthesis pathways for this compound, offering insights into the underlying chemical principles and practical considerations for its preparation. The information presented herein is intended for researchers, chemists, and professionals involved in drug discovery and development.

Prevailing Synthetic Strategies

The synthesis of this compound is typically accomplished through a multi-step process. The most common approaches commence with either 2-thiobarbituric acid or a derivative of 2-nitro-1,3-malonic acid.[1][6][7] Both routes converge on the formation of a key intermediate, 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine, which is subsequently chlorinated to yield the final product.

The overall transformation can be visualized as follows:

Figure 1: Convergent Synthesis Pathways

Detailed Synthesis Pathway: A Step-by-Step Guide

The following sections provide a detailed breakdown of each reaction step, including the rationale for the choice of reagents and conditions, and a representative experimental protocol.

Step 1: S-Alkylation of the Pyrimidine Core

The introduction of the propylthio group is a crucial first step. The choice of starting material dictates the timing of this alkylation.

-

From 2-Thiobarbituric Acid: The sulfur atom of 2-thiobarbituric acid is nucleophilic and readily undergoes alkylation with a suitable propyl halide, such as n-propyl bromide or n-propyl iodide.[1][2] The reaction is typically carried out in the presence of a base, like sodium hydroxide, to deprotonate the thiol group, thereby increasing its nucleophilicity.

-

From 5-Nitro-2-thiobarbituric Acid: In an alternative route, the nitration step precedes alkylation. The synthesis begins with the cyclization of a 2-nitro-1,3-malonic acid alkyl ester with thiourea to form 5-nitro-2-thiobarbituric acid.[6] This intermediate is then subjected to S-alkylation with a propyl halide.

Experimental Protocol: S-Alkylation of 5-nitro-2-thiobarbituric acid sodium salt [6]

-

In a reaction vessel, a solution of 5-nitro-2-thiobarbituric acid sodium salt (40 mmol) is prepared in a mixture of water (50 mL) and methanol (50 mL).

-

Bromo-n-propane (44 mmol, 1.1 eq) is added dropwise to the solution at room temperature.

-

After stirring for 15 minutes, a 10% sodium hydroxide solution (20 mL) is slowly added dropwise while maintaining the temperature.

-

The reaction mixture is stirred for approximately 20 hours at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to isolate the product, 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine.

Step 2: Nitration of the Pyrimidine Ring

The introduction of the nitro group at the C5 position of the pyrimidine ring is a key step to modulate the electronic properties of the molecule and is essential for the biological activity of the final API. This is typically achieved through electrophilic nitration using a strong nitrating agent.

-

Rationale: The pyrimidine ring is an electron-deficient system, and the presence of two hydroxyl groups at positions 4 and 6 further deactivates the ring towards electrophilic substitution. Therefore, a potent nitrating agent is required. Fuming nitric acid, often in the presence of a solvent like acetic acid, is commonly employed.[1][7]

Experimental Protocol: Nitration of 2-Propylthio-pyrimidine-4,6-diol [1]

-

Fuming nitric acid (340 mL) is added to acetic acid (1000 mL) in a reaction vessel over 15-20 minutes, while maintaining the temperature between 25-30°C.

-

2-Propylthio-pyrimidine-4,6-diol (400 g) is then added portion-wise to the mixture over 60 minutes, ensuring the temperature remains at 25-30°C.

-

The resulting mixture is stirred for 1 hour at the same temperature.

-

After the reaction is complete, water (2400 mL) is added over 20 minutes at 25-30°C to precipitate the product.

-

The resulting slurry is stirred for 1 hour, and the solid product, 5-nitro-2-propylthiopyrimidine-4,6-diol, is isolated by filtration.

Step 3: Chlorination of the Dihydroxypyrimidine

The final step in the synthesis of the target molecule is the conversion of the hydroxyl groups at positions 4 and 6 to chloro groups. This transformation is critical as it introduces leaving groups that can be readily displaced in subsequent reactions for the synthesis of Ticagrelor.[4]

-

Choice of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the most commonly used chlorinating agent for this transformation.[1][6][7] The reaction is often carried out in the presence of a tertiary amine base, such as N,N-diisopropylethylamine, which acts as a catalyst and neutralizes the HCl generated during the reaction.[1][6]

Experimental Protocol: Chlorination of 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine [1][6]

-

To a reaction flask containing 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine (30 mmol), phosphorus oxychloride (15 g) is added.

-

N,N-Diisopropylethylamine (7.2 g) is then added while ensuring the temperature does not exceed 25°C.

-

The reaction mixture is heated to 110-115°C and maintained for 4 hours. The reaction progress is monitored by TLC.

-

Upon completion, the mixture is cooled to room temperature and slowly poured into 100 mL of water.

-

The aqueous mixture is stirred for 15 minutes and then extracted twice with toluene.

-

The combined organic layers are washed successively with saturated sodium bicarbonate solution, saturated brine, and water.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound as a pale yellow oil.[6]

Summary of Key Reaction Parameters

| Step | Starting Material | Key Reagents | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| S-Alkylation | 5-Nitro-2-thiobarbituric acid sodium salt | Bromo-n-propane, NaOH | Water, Methanol | Room Temperature | ~20 | Not explicitly stated in the provided context, but a subsequent step yielded 81.2% |

| Nitration | 2-Propylthio-pyrimidine-4,6-diol | Fuming Nitric Acid | Acetic Acid | 25-30 | 1 | Not explicitly stated for this step, but the prior alkylation step had a yield of 65.7% |

| Chlorination | 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine | Phosphorus oxychloride, N,N-Diisopropylethylamine | Toluene (for workup) | 110-115 | 4 | 87.5 |

Conclusion

The synthesis of this compound is a well-established process that is crucial for the production of important pharmaceuticals like Ticagrelor. The choice of starting material and the optimization of reaction conditions for S-alkylation, nitration, and chlorination are critical for achieving high yields and purity. The protocols outlined in this guide, derived from patented and published methods, provide a solid foundation for researchers and drug development professionals working on the synthesis of this key intermediate and its analogs. Careful control of reaction parameters and appropriate analytical monitoring are paramount to ensure the successful and scalable production of this valuable compound.

References

- Preparation method of Ticagrelor intermediate 4, 6-dichloro-5-nitro-2-(propylthio) pyrimidine. (URL: )

- US8859769B2 - Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)

- WO2011101740A1 - Improved processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)

- 4,6-Dichloro-5-nitropyrimidine synthesis - ChemicalBook. (URL: )

- SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES - Rasayan Journal of Chemistry. (URL: )

- Navigating the Synthesis: A Look at this compound. (URL: )

- Method for synthesizing 4,6-dichloro-2-(propylthio)

- CN103787984A - Preparation method of Ticagrelor intermediate 4, 6-dichloro-5-nitro-2-(propylthio)

- Unusual Reactions of 4,6-Dichloro-5-nitropyrimidine with C-Nucleophiles. | Request PDF. (URL: )

- 4,6-Dichloro-5-nitro-2-(propylthio)

Sources

- 1. US8859769B2 - Processes for preparing ticagrelor intermediate, this compound - Google Patents [patents.google.com]

- 2. WO2011101740A1 - Improved processes for preparing ticagrelor intermediate, this compound - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. nbinno.com [nbinno.com]

- 6. Preparation method of Ticagrelor intermediate 4, 6-dichloro-5-nitro-2-(propylthio) pyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN105294573A - Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Google Patents [patents.google.com]

Spectroscopic Characterization of 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine: A Guide to ¹H and ¹³C NMR Analysis

An In-depth Technical Guide for Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data for the key chemical intermediate, 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine (CAS No. 145783-14-8).[1][2][3][4][5] As a critical building block in the synthesis of pharmaceuticals such as Ticagrelor, rigorous structural confirmation is paramount.[6] This document offers predicted ¹H and ¹³C NMR spectral data, a detailed, field-proven protocol for experimental data acquisition, and an expert interpretation of the expected spectroscopic signatures. This guide is intended for researchers, process chemists, and quality control analysts in the field of drug development and manufacturing.

Introduction: The Significance of a Key Intermediate

This compound is a substituted pyrimidine ring bearing multiple reactive sites. The presence of two chlorine atoms, an electron-withdrawing nitro group, and a propylthio substituent makes it a versatile synthon in medicinal chemistry.[6] Its molecular structure, confirmed through various analytical techniques, is fundamental to its role in complex synthetic pathways.

Accurate and unambiguous structural elucidation is the bedrock of chemical synthesis and drug development. Among the suite of analytical tools available, NMR spectroscopy provides the most detailed information regarding the molecular framework of an organic compound. This guide focuses exclusively on predicting, acquiring, and interpreting the ¹H and ¹³C NMR spectra, ensuring the identity and purity of this vital intermediate.

Figure 1: Molecular Structure of this compound.

Predicted NMR Spectroscopic Data

The following predictions are based on established principles of NMR spectroscopy, including the effects of electronegativity, magnetic anisotropy, and analysis of structurally similar compounds reported in the literature.[7][8][9][10]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing signals corresponding only to the n-propyl group, as the pyrimidine ring itself contains no protons.

-

-S-CH₂- (C1'): The methylene protons adjacent to the sulfur atom are expected to be the most deshielded of the propyl group due to the electronegativity of the sulfur. Their signal will appear as a triplet. The typical chemical shift for protons on a carbon adjacent to a sulfur atom is in the range of 2.5-3.5 ppm.[11]

-

-CH₂- (C2'): These central methylene protons will be influenced by the adjacent CH₂ and CH₃ groups. According to the n+1 rule, their signal will be split into a sextet (or multiplet). This signal is expected to be upfield from the S-CH₂ protons.

-

-CH₃ (C3'): The terminal methyl protons are the most shielded and will appear furthest upfield. Their signal will be a triplet due to coupling with the adjacent CH₂ group.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display six distinct signals, corresponding to the three carbons of the propyl chain and the three unique carbon environments in the substituted pyrimidine ring.

-

Propyl Group Carbons (C1', C2', C3'): These will appear in the aliphatic region of the spectrum (< 40 ppm). The C1' carbon, directly attached to sulfur, will be the most downfield of the three. The C3' (methyl) carbon will be the most upfield.[12]

-

Pyrimidine Ring Carbons (C2, C4/C6, C5): These carbons will appear significantly downfield in the aromatic/heteroaromatic region (120-170 ppm).[13]

-

C2: This carbon is bonded to a sulfur and two nitrogen atoms. It is expected to be significantly downfield. In similar 2-thio-substituted pyrimidines, this carbon signal appears in the range of 155-165 ppm.[8]

-

C4 and C6: These carbons are equivalent due to the plane of symmetry through the C2-C5 axis. They are bonded to both chlorine and nitrogen atoms, leading to a downfield shift.

-

C5: This carbon is attached to the electron-withdrawing nitro group, which typically causes a downfield shift for the attached carbon.

-

Summary of Predicted Data

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| -S-CH₂- (C1') | 3.0 – 3.4 | Triplet (t) | 30 – 35 |

| -CH₂- (C2') | 1.7 – 2.0 | Sextet (sxt) | 22 – 26 |

| -CH₃ (C3') | 0.9 – 1.2 | Triplet (t) | 12 – 15 |

| C2 | — | — | 160 – 165 |

| C4, C6 | — | — | 150 – 158 |

| C5 | — | — | 135 – 145 |

Note: Predicted values are estimates and may vary based on solvent and experimental conditions.[14][15]

Experimental Protocol for NMR Data Acquisition

This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data for structural confirmation.

Materials and Reagents

-

This compound (Sample)

-

Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) with 0.03% v/v Tetramethylsilane (TMS)

-

NMR Tubes (5 mm, high precision)

-

Pasteur Pipettes

-

Volumetric Flask and Analytical Balance

Sample Preparation

-

Weighing: Accurately weigh approximately 10-15 mg of the sample directly into a clean, dry vial. The precision of this step is crucial for potential quantitative NMR (qNMR) applications.

-

Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) containing TMS to the vial. CDCl₃ is often a good first choice for non-polar to moderately polar compounds. If solubility is an issue, DMSO-d₆ is an excellent alternative.[15]

-

Mixing: Gently vortex or swirl the vial until the sample is completely dissolved. A clear, particulate-free solution is required.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the spectrometer's detection coil (typically ~4-5 cm).

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz spectrometer and should be adjusted accordingly for instruments of different field strengths.

¹H NMR Acquisition:

-

Experiment: Standard 1D proton experiment.

-

Solvent: Lock to the deuterium signal of the chosen solvent (e.g., CDCl₃).

-

Shimming: Perform automatic or manual shimming to optimize magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.

-

Acquisition Time (at): 2-4 seconds. This ensures adequate data points across each peak.

-

Relaxation Delay (d1): 1-2 seconds. A sufficient delay allows for near-complete relaxation of protons, ensuring accurate integration.

-

Number of Scans (ns): 8-16 scans. This is usually sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

-

Spectral Width (sw): 0-12 ppm. This range covers most organic protons.

¹³C NMR Acquisition:

-

Experiment: Standard 1D proton-decoupled carbon experiment (e.g., zgpg30).

-

Acquisition Time (at): 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 256-1024 scans. A higher number of scans is necessary due to the low natural abundance of the ¹³C isotope (1.1%).

-

Spectral Width (sw): 0-220 ppm. This covers the full range of carbon chemical shifts in most organic molecules.[12]

Figure 2: Standard workflow for NMR sample analysis.

Data Interpretation and Structural Verification

Upon completion of data acquisition, the resulting Free Induction Decay (FID) is processed. This involves Fourier transformation, phase correction, and baseline correction to yield the final frequency-domain spectrum.

-

¹H NMR Spectrum Analysis: The processed spectrum should show three distinct signals in the aliphatic region.

-

Verify Chemical Shifts: Compare the observed chemical shifts with the predicted values in the summary table.

-

Check Multiplicity: Confirm that the multiplicities (triplet, sextet, triplet) match the predictions, which validates the connectivity of the propyl chain.

-

Analyze Integration: The integral values for the three signals should be in a 2:2:3 ratio, corresponding to the CH₂, CH₂, and CH₃ protons, respectively. This confirms the presence of an intact n-propyl group.

-

-

¹³C NMR Spectrum Analysis: The spectrum should display six peaks.

-

Confirm Peak Count: The presence of exactly six peaks supports the overall structure, including the symmetry of the C4 and C6 positions.

-

Verify Chemical Shifts: Match the observed chemical shifts to the predicted regions for the aliphatic and heteroaromatic carbons. The distinct regions for C=S/N, C-Cl, and C-NO₂ carbons provide strong evidence for the pyrimidine ring's substitution pattern.

-

For an unequivocal assignment of all carbon signals, especially those within the pyrimidine ring, advanced 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed. These techniques correlate proton signals with their directly attached carbons (HSQC) or with carbons two to three bonds away (HMBC), providing a complete and unambiguous map of the molecular structure.[7]

Conclusion

The structural integrity of this compound can be confidently established using ¹H and ¹³C NMR spectroscopy. The predicted spectra present a clear and unique fingerprint for this molecule, characterized by three distinct signals for the propyl group in the ¹H spectrum and six signals in the ¹³C spectrum. By following the detailed experimental protocol provided, researchers and analysts can generate high-quality data to verify the identity, purity, and structural consistency of this important pharmaceutical intermediate, ensuring the reliability of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient.

References

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. This compound [lgcstandards.com]

- 3. This compound | C7H7Cl2N3O2S | CID 22268924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. 145783-14-8|this compound|BLD Pharm [bldpharm.com]

- 6. nbinno.com [nbinno.com]

- 7. Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of 2-Thioxopyrimidin-4(1H)-one Derivatives as Potential Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. scispace.com [scispace.com]

- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. compoundchem.com [compoundchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. scs.illinois.edu [scs.illinois.edu]

Physical and chemical properties of 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine

An In-Depth Technical Guide to 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine

Introduction: Unveiling a Key Pharmaceutical Building Block

In the landscape of modern pharmaceutical synthesis, the efficiency, purity, and scalability of intermediate compounds are paramount. This compound (CAS No. 145783-14-8) has emerged as a molecule of significant interest, primarily recognized for its role as a critical intermediate in the synthesis of Ticagrelor[1][2][3], a potent and widely prescribed antiplatelet agent used in the management of cardiovascular diseases.[4][5][6]

This guide provides an in-depth technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its properties and synthetic pathways, offering field-proven insights into its handling, reactivity, and application. The structure of this document is designed to follow a logical progression from fundamental properties to practical application, mirroring the workflow of a research and development scientist.

PART 1: Core Physicochemical and Structural Characteristics

Understanding the fundamental properties of a molecule is the bedrock of its successful application in complex synthetic procedures. This compound is a substituted pyrimidine, a heterocyclic aromatic ring containing two nitrogen atoms. Its unique functionality—two chlorine atoms, a nitro group, and a propylthio side chain—dictates its reactivity and physical behavior.

The presence of the electron-withdrawing nitro group and the two chloro-substituents significantly influences the electron density of the pyrimidine ring, making the chlorine atoms susceptible to nucleophilic substitution. This inherent reactivity is the cornerstone of its utility as a synthetic intermediate.[1] The propylthio group, on the other hand, modulates the molecule's lipophilicity and may influence its solubility in organic solvents.[7]

Summary of Physicochemical Data

The following table consolidates the key physical and chemical properties of this compound, compiled from various authoritative sources.

| Property | Value | Source(s) |

| CAS Number | 145783-14-8 | [4][5][8] |

| Molecular Formula | C₇H₇Cl₂N₃O₂S | [4][5][8][9] |

| Molecular Weight | 268.12 g/mol | [4][8][9][10] |

| Physical Form | Colorless to dark yellow oil or viscous liquid at room temperature. | [4][11] |

| Boiling Point | 377.8 ± 37.0 °C (Predicted) | [4][12] |

| Density | ~1.54 g/cm³ (Predicted) | [4][12] |

| Solubility | Sparingly soluble in Chloroform, DMSO, slightly in Ethyl Acetate. Insoluble in water. | [4] |

| Stability | Reported to be unstable in DMSO solution. | [4][5] |

| LogP | 2.6 (at 25°C, pH 7.3) | [4] |

| Vapor Pressure | 0.005 Pa (at 25°C) | [4][12] |

| InChI Key | DDEDQHVHVPJFAC-UHFFFAOYSA-N | [4] |

PART 2: Synthesis and Manufacturing Insights

The synthesis of this compound is a multi-step process that demands precise control over reaction conditions to ensure high yield and purity, which are critical for its use in pharmaceutical manufacturing.[1] Several patented routes exist, generally starting from simpler pyrimidine precursors.

A common and illustrative synthetic pathway begins with 4,6-dihydroxy-2-mercaptopyrimidine. This route can be logically broken down into three core transformations: alkylation, nitration, and chlorination.

Synthetic Workflow Diagram

The following diagram illustrates a typical manufacturing sequence. The choice of reagents and the order of steps are critical for minimizing side reactions and simplifying purification.

Caption: A common synthetic route to the target compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a synthesized representation based on established patent literature[13][14][15] and serves as an expert guide. Self-validation is achieved through in-process controls (e.g., TLC) and defined purification steps.

Objective: To synthesize this compound from 4,6-Dihydroxy-5-nitro-2-(propylthio)pyrimidine.

Materials:

-

4,6-Dihydroxy-5-nitro-2-(propylthio)pyrimidine (V)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Diisopropylethylamine (DIPEA) or other suitable base

-

Toluene or other suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

Reaction Setup: In a reaction flask equipped with a stirrer, thermometer, and reflux condenser, add 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine (V) and phosphorus oxychloride.[14]

-

Expert Insight: POCl₃ is a powerful chlorinating agent effective for converting hydroxyl groups on heterocyclic rings to chlorides. The reaction is typically performed in excess POCl₃, which can also act as the solvent.

-

-

Base Addition: Slowly add N,N-Diisopropylethylamine, ensuring the reaction temperature does not exceed 25°C.[14]

-

Expert Insight: A non-nucleophilic base like DIPEA is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product and preventing unwanted side reactions.

-

-

Chlorination Reaction: After the addition is complete, raise the temperature to 110-115°C and maintain for several hours (e.g., 4 hours).[14]

-

Trustworthiness Check: Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) until the starting material is fully consumed. This ensures the reaction goes to completion and avoids over-processing.

-

-

Quenching: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker of cold water or ice.

-

Expert Insight: This step quenches the excess reactive POCl₃, hydrolyzing it to phosphoric acid. This must be done with caution due to the exothermic nature of the reaction.

-

-

Extraction & Wash: Extract the aqueous mixture with an organic solvent like toluene.[14] Combine the organic phases and wash successively with saturated sodium bicarbonate solution (to neutralize residual acid), saturated brine, and water.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[14]

-

Purification: The resulting pale yellow oil can be further purified if necessary, for example, through column chromatography, to achieve the high purity (e.g., >99%) required for pharmaceutical applications.[3]

PART 3: Reactivity and Applications in Drug Discovery

The synthetic value of this compound lies in the differential reactivity of its functional groups. The two chlorine atoms at the 4 and 6 positions are activated by the adjacent electron-withdrawing nitro group, making them excellent leaving groups for sequential nucleophilic aromatic substitution (SₙAr) reactions.

This predictable reactivity is exploited in the synthesis of Ticagrelor. In subsequent steps, one of the chloro groups is displaced by an amine, followed by the reduction of the nitro group to an amine (forming 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, CAS 145783-15-9).[2][13][16] This newly formed amino group is then used to build the rest of the Ticagrelor molecule.

Caption: Functional group relationships and reactivity.

PART 4: Analytical Characterization and Spectral Properties

For any intermediate used in pharmaceutical synthesis, unambiguous characterization is non-negotiable. While raw spectra are proprietary to manufacturers, the expected spectral features can be predicted based on the molecule's structure. A comprehensive Certificate of Analysis for this compound would typically include data from HPLC, ¹H-NMR, Mass Spectrometry, and IR Spectroscopy.[17]

-

¹H-NMR: The proton NMR spectrum would be expected to show signals corresponding to the propyl group: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (CH₂) group, and another triplet for the methylene group attached to the sulfur atom.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight (268.12 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.[18]

-

Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the C-Cl bonds, the aromatic pyrimidine ring, and strong asymmetric and symmetric stretches for the N-O bonds of the nitro group (typically in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively).[19]

-

LC-QTOF-MS/MS: Advanced methods like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry have been developed for the identification and quantification of this compound, especially as a potential genotoxic impurity in the final API.[20]

PART 5: Safety, Handling, and Storage

As a Senior Application Scientist, a core responsibility is to ensure that all personnel are aware of the hazards and proper handling procedures for the chemicals they work with. This compound is a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Classification

-

Hazard Statements:

Handling and Storage Protocol

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[11][21]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[11][21]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[11] Keep at room temperature, under an inert atmosphere.[4]

-

Incompatibilities: Store away from incompatible materials and foodstuff containers.[11]

-

Spill & Disposal: In case of a spill, evacuate the area and use personal protective equipment.[11] Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[21]

Conclusion

This compound is more than just a catalog chemical; it is a precisely engineered molecule whose value is defined by its specific reactivity profile. Its role as a key intermediate for Ticagrelor underscores the importance of understanding its physicochemical properties, synthetic nuances, and handling requirements. This guide has aimed to provide the in-depth, practical, and scientifically grounded information necessary for researchers and developers to utilize this important compound effectively and safely in their pursuit of new therapeutic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. 4,6-dichloro-2-propylthiopyrimidine-5-amine | 145783-15-9 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. 4,6-DICHLORO-5-NITRO-2-PROPYLTHIOPYRIMIDINE | 145783-14-8 [chemicalbook.com]

- 5. atompharma.co.in [atompharma.co.in]

- 6. 4,6-DICHLORO-5-NITRO-2-PROPYLTHIOPYRIMIDINE | 145783-14-8 [chemicalbook.com]

- 7. CAS 145783-15-9: 4,6-Dichloro-2-(propylthio)pyrimidin-5-am… [cymitquimica.com]

- 8. scbt.com [scbt.com]

- 9. GSRS [precision.fda.gov]

- 10. This compound | C7H7Cl2N3O2S | CID 22268924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. chembk.com [chembk.com]

- 13. CN105294573A - Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Google Patents [patents.google.com]

- 14. Preparation method of Ticagrelor intermediate 4, 6-dichloro-5-nitro-2-(propylthio) pyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 15. US8859769B2 - Processes for preparing ticagrelor intermediate, this compound - Google Patents [patents.google.com]

- 16. 145783-15-9 4,6-Dichloro-2-propylthiopyrimidine-5-amine AKSci X4776 [aksci.com]

- 17. synthinkchemicals.com [synthinkchemicals.com]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 20. researchgate.net [researchgate.net]

- 21. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 145783-14-8 Name: this compound [xixisys.com]

Unambiguous Structure Elucidation of CAS 145783-14-8: A Multi-Technique Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development, the unequivocal structural confirmation of all chemical entities, from starting materials and intermediates to the final active pharmaceutical ingredient (API), is a cornerstone of regulatory compliance and drug safety. This guide provides a comprehensive, field-proven methodology for the structural elucidation and characterization of the compound registered under CAS number 145783-14-8. This chemical, identified as 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine, is a key intermediate in the synthesis of the antiplatelet medication Ticagrelor.[1][2] The structural integrity of this intermediate is paramount to ensuring the desired pharmacological activity and purity of the final drug product.

This document eschews a rigid, templated approach in favor of a narrative that mirrors the logical progression of a senior application scientist's workflow. We will delve into the "why" behind each experimental choice, demonstrating how a synergistic application of mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy builds a self-validating system for structural confirmation.

The Analytical Challenge: Beyond Simple Confirmation

Foundational Analysis: Mass Spectrometry for Molecular Formula and Core Fragmentation

Mass spectrometry (MS) serves as our initial analytical foray, offering a rapid and highly sensitive means to determine the molecular weight and elemental composition of the analyte.[3][4][5] Given the nature of this compound, a moderately polar small molecule, Electrospray Ionization (ESI) is the ionization technique of choice due to its soft ionization nature, which minimizes in-source fragmentation and preserves the molecular ion.[6]

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

The cornerstone of initial characterization is the determination of the elemental formula. High-resolution mass spectrometry provides the mass accuracy required to distinguish between isobaric species.

Expected HRMS Data for CAS 145783-14-8 (C₇H₇Cl₂N₃O₂S)

| Parameter | Expected Value |

| Molecular Formula | C₇H₇Cl₂N₃O₂S |

| Monoisotopic Mass | 266.9636 Da |

| Ionization Mode | Positive ESI ([M+H]⁺) |

| Expected m/z | 267.9709 |

The presence of two chlorine atoms will generate a characteristic isotopic pattern for the molecular ion peak cluster, with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks, respectively. This isotopic signature provides a high degree of confidence in the presence and number of chlorine atoms.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

To probe the connectivity of the molecule, tandem mass spectrometry (MS/MS) is employed.[6] By selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can generate a fragmentation pattern that is diagnostic of the compound's structure.

Predicted Fragmentation Pathway

The fragmentation of this compound is anticipated to proceed through the loss of the propyl group and subsequent cleavages of the pyrimidine ring. The propylthio linkage is a likely site of initial fragmentation.

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of HPLC-grade acetonitrile to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

-

Chromatographic Separation (Optional but Recommended): Employ a C18 reversed-phase HPLC column to ensure sample purity prior to mass spectrometric analysis. A simple gradient from water to acetonitrile can be used.

-

Mass Spectrometer: A Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer is ideal for this analysis due to their high resolution and mass accuracy.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

MS Scan: Acquire full scan data from m/z 50-500 to observe the protonated molecular ion and its isotopic pattern.

-

MS/MS Scan: Perform a product ion scan on the precursor ion at m/z 267.97. Utilize a collision energy ramp to generate a rich fragmentation spectrum.

Definitive Connectivity and Stereochemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides the elemental composition and key fragments, Nuclear Magnetic Resonance (NMR) spectroscopy is the unparalleled tool for elucidating the precise atomic connectivity and chemical environment of the molecule.[7][8][9][10] For a comprehensive analysis of CAS 145783-14-8, a suite of 1D and 2D NMR experiments is required.

¹H NMR: Mapping the Proton Environment

The proton NMR spectrum will primarily provide information about the propyl group. We expect to see three distinct signals corresponding to the methyl (CH₃), methylene (CH₂), and S-methylene (S-CH₂) protons. The chemical shifts, integration, and coupling patterns will be diagnostic.

¹³C NMR and DEPT: Identifying All Carbon Nuclei

The carbon-13 NMR spectrum will reveal the number of unique carbon environments.[10] A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable for distinguishing between CH₃, CH₂, CH, and quaternary carbons.

Predicted ¹H and ¹³C NMR Data for CAS 145783-14-8

| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (ppm, predicted) | DEPT-135 |

| -S-C H₂-CH₂-CH₃ | ~3.2 | Triplet | 2H | ~35 | Positive |

| -S-CH₂-C H₂-CH₃ | ~1.8 | Sextet | 2H | ~22 | Positive |

| -S-CH₂-CH₂-C H₃ | ~1.0 | Triplet | 3H | ~13 | Positive |

| C2 (C-S) | - | - | - | ~170 | No Signal |

| C4/C6 (C-Cl) | - | - | - | ~160 | No Signal |

| C5 (C-NO₂) | - | - | - | ~130 | No Signal |

2D NMR: Unambiguous Connectivity Mapping

To definitively link the propyl group to the pyrimidine ring and confirm the overall structure, 2D NMR experiments are essential.

-

COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, confirming the -CH₂-CH₂-CH₃ spin system of the propyl group.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon, allowing for unambiguous assignment of the propyl carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule.[11] It reveals long-range (2-3 bond) correlations between protons and carbons. We would expect to see a key correlation between the S-CH₂ protons (~3.2 ppm) and the C2 carbon of the pyrimidine ring (~170 ppm), unequivocally establishing the propylthio linkage.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Spectrometer: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

1D Experiments: Acquire standard ¹H and ¹³C{¹H} spectra.

-

DEPT-135: Run a standard DEPT-135 experiment to differentiate carbon types.

-

2D Experiments: Acquire standard gradient-selected COSY, HSQC, and HMBC experiments. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz.

Functional Group Confirmation: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[12][13][14] For CAS 145783-14-8, FTIR is used to confirm the presence of the nitro group, the aromatic pyrimidine ring, and the C-Cl bonds.

Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1550-1500 and ~1350-1300 | Strong | Asymmetric and symmetric N-O stretching of the nitro group |

| ~1600-1450 | Medium-Strong | C=C and C=N stretching of the pyrimidine ring |

| ~800-600 | Strong | C-Cl stretching |

| ~2960-2850 | Medium | C-H stretching of the propyl group |

Experimental Protocol: FTIR Analysis

-

Sample Preparation: As the compound is an oil-like liquid, a thin film can be prepared by placing a small drop between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Spectrometer: A standard benchtop FTIR spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan of the clean salt plates prior to sample analysis.

Synthesis of Data: A Cohesive Structural Proof

The power of this multi-technique approach lies in the convergence of data from orthogonal sources.

Caption: Integrated workflow for the structure elucidation of CAS 145783-14-8.

-

HRMS provides the elemental formula C₇H₇Cl₂N₃O₂S, with the isotopic pattern confirming the presence of two chlorine atoms.

-

¹H and COSY NMR confirm the presence and connectivity of the n-propyl group.

-

¹³C and DEPT NMR account for all seven carbon atoms in the molecule.

-

HMBC NMR provides the critical link, showing a correlation between the S-CH₂ protons of the propyl group and the C2 carbon of the pyrimidine ring.

-

FTIR confirms the presence of the key functional groups, particularly the nitro group, which is not directly observed in NMR.

-

MS/MS fragmentation data is consistent with the established structure, showing losses corresponding to the propyl group.

Together, these data points create a self-validating and unassailable confirmation of the structure of CAS 145783-14-8 as this compound.

Conclusion

The structural elucidation of a pharmaceutical intermediate like CAS 145783-14-8 demands a rigorous and multi-faceted analytical strategy. By logically sequencing experiments from mass spectrometry to 1D and 2D NMR, and finally to FTIR, we generate a tapestry of interconnected data. This approach, grounded in the fundamental principles of each technique, provides the highest level of scientific confidence, ensuring the integrity of the synthetic route and the quality of the final drug product. This guide serves as a blueprint for such an investigation, emphasizing that true structural confirmation is not the result of a single measurement, but the synthesis of a well-corroborated analytical narrative.

References

-

Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Link]

-

Chemistry LibreTexts. (2019). 2.2: Mass Spectrometry. [Link]

-

PhotoMetrics, Inc. Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

-

Chem Help ASAP. (2022). what is mass spectrometry & how is mass spectrometry used. YouTube. [Link]

-

Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(15), 2535-2551. [Link]

-

EAG Laboratories. Fourier Transform Infrared Spectroscopy (FTIR) Services. [Link]

-

Harrata, A. K. Mass Spectrometry Tutorial. Chemical Instrumentation Facility, Iowa State University. [Link]

-

Scilit. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

-

Wikipedia. (2023). Mass spectrometry. [Link]

-

Fiehn Lab. Structure Elucidation of Small Molecules. [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (2014). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

-

Broad Institute. What is Mass Spectrometry? [Link]

-

Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

-

Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

-

R Discovery. (2010). Advances in structure elucidation of small molecules using mass spectrometry. [Link]

-

Pittcon. (2025). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. [Link]

-

Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942–1947. [Link]

-

ResearchGate. (2025). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

Innovatech Labs. (2018). A Beginner's Guide to FTIR Analysis: Interpreting & Analyzing Results. [Link]

-

Veeprho. This compound | CAS 145783-14-8. [Link]

-

ChemIndex. 145783-14-8 | 4,6-dichloro-5-nitro-2-(propylsulfanyl)pyrimidine. [Link]

-

ChemWhat. Ticagrelor Intermediate CAS#: 145783-14-8. [Link]

-

ECHA. This compound - Registration Dossier. [Link]

-

SynThink Research Chemicals. This compound | 145783-14-8. [Link]

-

PubChem. This compound. [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. chemwhat.com [chemwhat.com]

- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 6. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]

- 8. scilit.com [scilit.com]

- 9. jchps.com [jchps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. photometrics.net [photometrics.net]

- 13. eag.com [eag.com]

- 14. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

Reactivity of the chloro and nitro groups on the pyrimidine ring

An In-Depth Technical Guide to the Reactivity of Chloro and Nitro Groups on the Pyrimidine Ring

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its biological significance is matched by its synthetic versatility, which is largely dictated by the electronic nature of the ring and its substituents. This guide provides an in-depth analysis of the reactivity of two pivotal functional groups on the pyrimidine ring: the chloro and nitro groups. We will explore the underlying principles of their reactivity, focusing on nucleophilic aromatic substitution (SNAr) and chemical transformations that are fundamental to the synthesis and diversification of pyrimidine-based drug candidates. This document is intended for researchers, scientists, and drug development professionals, offering both mechanistic insights and field-proven experimental protocols.

The Electronic Landscape of the Pyrimidine Ring

The pyrimidine ring is a six-membered heteroaromatic system containing two nitrogen atoms at positions 1 and 3. These electronegative nitrogen atoms render the ring electron-deficient, a property often referred to as π-deficiency.[3] This intrinsic electronic characteristic is the primary determinant of its chemical reactivity. Unlike electron-rich aromatic systems like benzene, the pyrimidine nucleus is generally resistant to electrophilic attack but is highly susceptible to nucleophilic attack.[4]

The positions most activated towards nucleophilic substitution are C2, C4, and C6, as the negative charge of the reaction intermediate (the Meisenheimer complex) can be effectively delocalized onto the ring nitrogen atoms.[5][6] Conversely, the C5 position is the least electron-deficient and is the preferred site for electrophilic substitution, though this typically requires the presence of strong electron-donating groups on the ring.[3][7]

Caption: Electronic character and preferred sites of attack on the pyrimidine ring.

The Chloro Group: A Versatile Leaving Group

The chloro substituent is arguably one of the most important handles in pyrimidine chemistry. It serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, providing a reliable gateway for introducing a vast array of functional groups.[8]

The SNAr Mechanism on Chloropyrimidines

The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the chloro group, breaking the ring's aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] In the second, typically rapid step, the leaving group (chloride) is eliminated, and aromaticity is restored.

Caption: The addition-elimination mechanism of SNAr on a chloropyrimidine.

Regioselectivity and Influencing Factors

In polychlorinated pyrimidines, the site of the initial nucleophilic attack is not random. The established order of reactivity for displacement is C4(6) > C2 >> C5 .[9][10] This preference is a direct consequence of the superior stabilization of the Meisenheimer intermediate when the attack occurs at the C4/C6 or C2 positions, as the negative charge can be delocalized onto both nitrogen atoms.[5]

The reactivity of a chloropyrimidine is further modulated by other substituents on the ring.

-

Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, or -SO₂R drastically increase the rate of SNAr by further polarizing the C-Cl bond and stabilizing the anionic intermediate.[11]

-

Electron-Donating Groups (EDGs): Groups such as -NH₂ or -OR decrease the ring's electrophilicity, deactivating it towards nucleophilic attack and making the SNAr reaction slower.[11][12]

| Substituent at C5 | Effect on SNAr Rate at C4 | Classification |

| -NO₂ | Strong increase | Activating |

| -CF₃ | Significant increase | Activating |

| -H | Baseline | Neutral |

| -OCH₃ | Decrease | Deactivating |

| -NH₂ | Strong decrease | Deactivating |

| Table 1. Qualitative effect of C5 substituents on the rate of nucleophilic substitution of a C4-chloro group. |

Experimental Protocol: Selective Amination of 2,4-Dichloropyrimidine

This protocol demonstrates the selective substitution at the more reactive C4 position of 2,4-dichloropyrimidine, a common starting material in drug synthesis.[13]

Objective: To synthesize 2-chloro-N-benzylpyrimidin-4-amine.

Materials:

-

2,4-Dichloropyrimidine (1.0 eq)

-

Benzylamine (1.05 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

-

Ethanol (EtOH) or Acetonitrile (MeCN) as solvent

-

Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

-

Dissolve 2,4-dichloropyrimidine in ethanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Add the base (TEA or DIPEA) to the solution. The base acts as a scavenger for the HCl generated during the reaction.

-

Add benzylamine dropwise to the stirring solution at room temperature.

-

Heat the reaction mixture to a gentle reflux (approx. 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The starting material is more nonpolar than the product.

-

Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the organic layer and purify the crude product by flash column chromatography on silica gel to yield the pure 2-chloro-N-benzylpyrimidin-4-amine.

Causality: Heating is often required to overcome the activation energy, but the inherent higher reactivity of the C4 position ensures high selectivity. The use of a non-nucleophilic base prevents it from competing with the amine nucleophile.

Caption: Experimental workflow for the selective amination of 2,4-dichloropyrimidine.

The Nitro Group: A Powerful Activator and Precursor

The nitro group exerts a profound influence on the pyrimidine ring, primarily through its potent electron-withdrawing nature.[14] Its role is twofold: it acts as a powerful activating group for SNAr and serves as a synthetic precursor to the versatile amino group.

The Nitro Group as an SNAr Activator

Positioned on the pyrimidine ring (typically at C5), a nitro group dramatically enhances the rate of nucleophilic substitution of leaving groups at the C2, C4, and C6 positions.[15] It achieves this by strongly stabilizing the negatively charged Meisenheimer intermediate through resonance, delocalizing the charge onto its own oxygen atoms.[14] This effect makes substrates like 4,6-dichloro-5-nitropyrimidine exceptionally reactive, allowing for sequential and controlled displacement of both chloro groups even under mild conditions.[15]

Transformation: Reduction to an Amino Group

The most valuable synthetic transformation of the nitro group is its reduction to an amine. This reaction is a cornerstone of pyrimidine chemistry as it fundamentally alters the electronic properties of the ring, converting a strongly deactivating group into a potent electron-donating and activating group.[7] This new amino group can then direct subsequent electrophilic substitution or be further functionalized.

Caption: The strategic conversion of a nitro group to an amino group on the pyrimidine ring.

Experimental Protocol: Reduction of a Nitropyrimidine

Objective: To synthesize 2-(methylthio)pyrimidin-5-amine from 5-nitro-2-(methylthio)pyrimidine.

Materials:

-

5-Nitro-2-(methylthio)pyrimidine (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

Procedure:

-

Suspend 5-nitro-2-(methylthio)pyrimidine in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate in concentrated HCl to the suspension. Causality: SnCl₂ is an effective reducing agent for aromatic nitro groups in an acidic medium. The acid protonates the nitro group, facilitating the reduction process.

-

Heat the mixture to reflux (approx. 80-90 °C) for 1-3 hours, monitoring the disappearance of the starting material by TLC.

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

-

Basify the acidic solution by slowly adding saturated NaHCO₃ solution until the pH is ~8-9. Be cautious as CO₂ gas will evolve. A thick white precipitate of tin salts will form.

-

Extract the aqueous slurry multiple times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-(methylthio)pyrimidin-5-amine, which can be further purified by crystallization or chromatography if necessary.

Synergy and Synthetic Strategy: A Case Study

The chloro and nitro groups are often used in concert to achieve complex molecular architectures. A classic strategy involves using a nitrated dichloropyrimidine as a scaffold.

Caption: A multi-step strategy for pyrimidine diversification using chloro and nitro groups.

This workflow highlights the power of understanding relative reactivity. The C4-Cl is displaced first under kinetic control. The remaining C6-Cl, now adjacent to an electron-donating substituent (if Nu1 is an amine or alkoxide), requires more forcing conditions for displacement. Finally, the reduction of the nitro group provides a key amine handle, completely changing the electronic character of the molecule for subsequent synthetic steps.

Conclusion

The chloro and nitro groups are not mere substituents on the pyrimidine ring; they are master controllers of its reactivity. The chloro group acts as a reliable leaving group, enabling the introduction of diverse nucleophiles through well-understood SNAr pathways whose regioselectivity is predictable. The nitro group serves as a powerful activating element for these substitutions and, critically, as a synthetic precursor to the invaluable amino group. For professionals in drug discovery, a deep, mechanistic understanding of the interplay between these groups is essential for the rational design and efficient synthesis of novel pyrimidine-based therapeutics. By mastering the principles and protocols outlined in this guide, researchers can more effectively navigate the chemical space around this privileged heterocyclic core.

References

- Recent Advances in Pyrimidine-Based Drugs. (MDPI) [URL: https://www.mdpi.com/1420-3049/27/19/6696]

- N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidine-4,6- and -2,4-diamines. (Thieme Connect) [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0032-1317325]

- Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (Research Trend) [URL: https://researchtrend.net/ijet/21-4-2]

- N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidi. (Semantic Scholar) [URL: https://www.semanticscholar.org/paper/N-Nitroso-Group-Assisted-Nucleophilic-Aromatic-of-Cikotiene-Jonu%C5%A1is/a7c5b6b83f3640236a2829280d96570d24e532b2]

- Nucleophilic aromatic substitution reactions of chloropyrimidines. (ResearchGate) [URL: https://www.researchgate.net/figure/Nucleophilic-aromatic-substitution-reactions-of-chloropyrimidines_fig1_319089849]

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (National Institutes of Health) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10815414/]

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (ResearchGate) [URL: https://www.researchgate.net/publication/382283842_Pyrimidine_derivatives_Recent_discoveries_and_development_towards_its_medicinal_impact]

- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (SciSpace) [URL: https://typeset.

- Pyrimidine - Wikipedia. (Wikipedia) [URL: https://en.wikipedia.org/wiki/Pyrimidine]

- Pyrimidines. (University of Cape Town) [URL: https://vula.uct.ac.za/access/content/group/9eafe85e-2a1f-436e-a74b-13654e9a0885/Course%20Files/Ch%2010_Pyrimidines.pdf]

- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (ACS Publications) [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c01997]

- Nucleophilic substitution of pyridines. (Chemistry Online) [URL: https://chemistryonline.guru/nucleophilic-substitution-of-pyridines/]

- nucleophilic aromatic substitutions. (YouTube) [URL: https://www.youtube.

- Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (Thieme Chemistry) [URL: https://www.thieme.de/chemistry/organic-synthesis/original-paper/synthesis-and-applications-of-4-chloro-2-trichloromethyl-pyrimidines]

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (Chemistry Stack Exchange) [URL: https://chemistry.stackexchange.

- Solid Phase Synthesis of Purines from Pyrimidines. (ACS Combinatorial Science) [URL: https://pubs.acs.org/doi/10.1021/cc980015%2B]

- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (National Institutes of Health) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8729311/]

- A deconstruction–reconstruction strategy for pyrimidine diversification. (National Institutes of Health) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9378775/]

- SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (ResearchGate) [URL: https://www.researchgate.

- Pyrimidine. (Slideshare) [URL: https://www.slideshare.net/GANESANP2/pyrimidine-253457173]

- Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (National Institutes of Health) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3813106/]

- Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. (National Institutes of Health) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3794301/]

- General reaction of pyrimidine ring 23 and 29-32, singly activated... (ResearchGate) [URL: https://www.researchgate.

- Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (Drug Discovery Resources) [URL: https://drugdiscoveryresources.com/dichotomy-in-regioselectivity-of-snar-reactions-with-2-meso2-4-chloropyrimidine/]

- Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (Journal of the Chemical Society C) [URL: https://pubs.rsc.org/en/content/articlelanding/1966/j3/j39660001091]

- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (Organic Letters) [URL: https://pubs.acs.org/doi/10.1021/ol801222b]

- Nucleophilic substitution reactions. (ResearchGate) [URL: https://www.researchgate.net/figure/Nucleophilic-substitution-reactions_fig1_362243956]

- Nitration reaction of pyrimidine derivatives at the carbon. (ResearchGate) [URL: https://www.researchgate.

- Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction. (Organic Chemistry Portal) [URL: https://www.organic-chemistry.org/abstracts/lit6/171.shtm]

- Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal. (ResearchGate) [URL: https://www.researchgate.net/publication/231144078_Effect_of_substituent_structure_on_pyrimidine_electrophilic_substitution_A_Rebuttal]

- Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. The inverse of reactivity in a pyrimidine ring. (Mendeleev Communications) [URL: https://www.rsc.org/publishing/journals/article.asp?doi=MC2000v010n06ABEH001313]

- Nucleophilic Substitution on Thienopyrimidines. (Benchchem) [URL: https://www.benchchem.com/application-notes/nucleophilic-substitution-on-thienopyrimidines]

- Selective nucleophilic aromatic substitution to furnish pyrimidines... (ResearchGate) [URL: https://www.researchgate.net/figure/Scheme-30-Selective-nucleophilic-aromatic-substitution-to-furnish-pyrimidines-bridged_fig28_320348731]

- Synthesis of pyrimidines by direct condensation of amides and nitriles. (PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/17703214/]

- Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (ResearchGate) [URL: https://www.researchgate.net/publication/286915152_Reaction_of_3-aminopyrrole_with_chloropyrimidines_to_give_pyrroloaminopyrimidines]

- An Explanation of Substituent Effects. (Chemistry LibreTexts) [URL: https://chem.libretexts.org/Courses/South_Pasadena_High_School/Advanced_Placement_Chemistry/16%3A_Aromaticity_and_Aromatic_Substitution/16.

- 5-Nitro-2,4,6-triaminopyrimidine chemical properties. (Benchchem) [URL: https://www.benchchem.com/product/B5968]

- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (Chemistry Stack Exchange) [URL: https://chemistry.stackexchange.com/questions/82464/nucleophilic-aromatic-substitution-on-pyrimidines-c2-vs-c4-selectivity]

- Activating and Deactivating Groups in Aromatic Substitution. (YouTube) [URL: https://www.youtube.

- Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (National Institutes of Health) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6473858/]

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (National Institutes of Health) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9229864/]

- Nucleophilic aromatic substitution - Wikipedia. (Wikipedia) [URL: https://en.wikipedia.

- PYRIMIDINES SYNTHESIS. (YouTube) [URL: https://www.youtube.

- Substituent Effects. (Lumen Learning) [URL: https://courses.lumenlearning.com/suny-potsdam-organicchemistry2/chapter/14-3-substituent-effects/]

- Synthesis of pyrimidine with different substituents. (ResearchGate) [URL: https://www.researchgate.net/figure/Synthesis-of-pyrimidine-with-different-substituents_fig1_228682138]

- Synthesis, reactions, and applications of pyrimidine derivatives. (Growing Science) [URL: https://growingscience.com/ccl/Vol11/ccl_2021_50.pdf]

- Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (Chemistry LibreTexts) [URL: https://chem.libretexts.org/Courses/SUNY_Potsdam/Potsdam_General_Chemistry_II/14%3A_Reactions_of_Aromatic_Compounds/8.12%3A_Nucleophilic_Substitutions_on_Aromatic_Systems-_Expanding_the_range_of_potential_substitution_products]

- Nucleophilic Aromatic Substitution. (Chemistry LibreTexts) [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Aromatic_Substitution_Reactions/16.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchtrend.net [researchtrend.net]

- 3. Pyrimidine - Wikipedia [en.wikipedia.org]

- 4. bhu.ac.in [bhu.ac.in]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Pyrimidine | PPTX [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Stability of 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine in Different Solvents: A Mechanistic and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine (DCNP) is a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably the antiplatelet agent Ticagrelor.[1][2][3] The inherent reactivity of DCNP, conferred by its unique arrangement of functional groups—two activated chlorine atoms, an electron-withdrawing nitro group, and a propylthio moiety—makes it a versatile synthon but also renders it susceptible to degradation.[1][4] Understanding its stability profile in various solvents is not merely an academic exercise; it is fundamental to ensuring the purity, yield, and safety of the final API. This guide provides a comprehensive analysis of the potential degradation pathways of DCNP, outlines robust experimental protocols for its stability assessment, and offers field-proven insights for its handling and use in drug development.

Introduction: The Significance of a Reactive Intermediate

In multi-step pharmaceutical synthesis, the stability of each intermediate is paramount. DCNP (CAS 145783-14-8) serves as a cornerstone building block for constructing complex heterocyclic systems.[2] Its primary utility lies in the sequential, regioselective displacement of its two chlorine atoms. However, the very features that make it synthetically valuable—the highly activated pyrimidine core—also create significant stability challenges. Degradation can lead to the formation of impurities that may be difficult to remove, potentially compromise the safety and efficacy of the final drug product, and lower process yields. This document serves as a technical deep-dive into the chemical behavior of DCNP in solution, providing the foundational knowledge required for robust process development and analytical control.

Physicochemical Profile of DCNP

A baseline understanding of DCNP's properties is essential before exploring its stability.

| Property | Value | Source |

| Molecular Formula | C₇H₇Cl₂N₃O₂S | [5][6][7] |

| Molecular Weight | 268.12 g/mol | [5][6][7] |

| Appearance | Colorless to dark yellow oil/liquid | [5][8] |

| Solubility | Sparingly soluble in Chloroform, DMSO; Slightly in Ethyl Acetate; Insoluble in water. | [5][8] |

| Known Instability | Unstable in Dimethyl Sulfoxide (DMSO) solution. | [5][8] |

The noted instability in DMSO is a critical handling parameter.[5][8] This is likely due to DMSO's polarity and potential for trace amounts of water or impurities that can initiate degradation, a phenomenon explored in the next section.

Predicted Degradation Pathways

The structure of DCNP suggests several potential pathways for degradation, primarily driven by the nature of the solvent and ambient conditions (pH, temperature, light). The electron-withdrawing nitro group significantly activates the chlorine atoms at positions 4 and 6 toward nucleophilic aromatic substitution (SₙAr).[4]

Pathway A: Solvolysis (Hydrolysis/Alcoholysis)

Solvolysis, where the solvent acts as the nucleophile, is a primary degradation concern.[9] In the presence of protic solvents like water or alcohols, the chlorine atoms can be displaced.

-

Mechanism: The reaction proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism, likely through a Meisenheimer complex intermediate. The strong electron-withdrawing effect of the nitro and pyrimidine nitrogen atoms stabilizes the negative charge of this intermediate.

-

Products:

-

Hydrolysis (Water): Leads to the formation of mono- and di-hydroxylated impurities, replacing one or both chlorine atoms with hydroxyl groups.

-

Alcoholysis (e.g., Methanol, Ethanol): Results in the corresponding mono- and di-alkoxy impurities.

-

Caption: Predicted solvolysis pathway of DCNP.

Pathway B: Reduction of the Nitro Group

The nitro group is susceptible to reduction, a transformation that is, in fact, a key step in the synthetic route towards Ticagrelor to form an amino group.[4][10] Unintentional reduction during storage or processing, perhaps by trace metal catalysts or other reducing agents, would be considered degradation.

-

Mechanism: The reduction can proceed through nitroso and hydroxylamine intermediates to the final amine.

-

Products: 4,6-dichloro-5-amino-2-(propylthio)pyrimidine is the primary product. This is a known, related substance and impurity.[10]

Caption: Predicted reductive degradation of DCNP.

Pathway C: Thioether Hydrolysis/Oxidation

While thioethers are generally more stable than thioesters, they can undergo degradation under harsh conditions.